molecular formula C11H13ClO2 B8078070 3-(4-Chloro-3-methylphenyl)oxolan-3-ol

3-(4-Chloro-3-methylphenyl)oxolan-3-ol

Cat. No.: B8078070
M. Wt: 212.67 g/mol
InChI Key: PJIGTFPKGGUNHN-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)oxolan-3-ol is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.

Chemical Reactions Analysis

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)oxolan-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to specific receptors or enzymes, thereby modulating biological processes .

Comparison with Similar Compounds

3-(4-Chloro-3-methylphenyl)oxolan-3-ol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and reactivity. The complementarity between 2-D and 3-D neighboring sets in PubChem allows for the identification of structurally similar molecules

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8-6-9(2-3-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIGTFPKGGUNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCOC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2(CCOC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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